Myelin Oligodendrocyte Glycoprotein (MOG) is a key protein found in the myelin sheath of the central nervous system. The peptide sequence MOG (44-54) refers to a specific segment of this protein, which consists of amino acids 44 to 54. This peptide is significant in immunological studies, particularly concerning autoimmune diseases such as multiple sclerosis and experimental autoimmune encephalomyelitis (EAE). MOG (44-54) serves as an epitope that can elicit immune responses, making it a critical component in understanding T cell activation and the pathogenesis of demyelinating diseases .
The biological activity of MOG (44-54) is primarily related to its role as an antigen. In experimental models, this peptide has been shown to induce EAE when administered to susceptible mouse strains, indicating its potential as an immunogenic epitope. Studies demonstrate that T cells specific for MOG (44-54) can produce pro-inflammatory cytokines, such as interferon-gamma, upon activation. This activity contributes to the pathogenic mechanisms underlying demyelinating diseases .
MOG (44-54) can be synthesized using solid-phase peptide synthesis techniques, where amino acids are sequentially added to a growing peptide chain attached to a solid support. This method allows for precise control over the sequence and modifications of the peptide. Commercial sources provide MOG (44-54) in lyophilized form, suitable for research applications .
MOG (44-54) is utilized in various research applications:
Research has focused on the interactions between MOG (44-54) and T cells, particularly CD4+ and CD8+ T cells. Studies show that this peptide can activate these T cells when presented by specific MHC molecules. The binding affinity and stability of these interactions are crucial for effective immune responses. For instance, variations in the peptide sequence can significantly affect T cell activation and cytokine production, highlighting the importance of specific amino acid residues in immunogenicity .
Several other peptides derived from MOG or related proteins exhibit similar properties but differ in their immunogenicity and biological activity. Here are some notable examples:
| Compound | Sequence | Unique Characteristics |
|---|---|---|
| MOG (35-55) | 35-55 | A longer peptide that includes MOG (44-54); more potent in inducing EAE. |
| MOG (40-54) | 40-54 | Shares some structural similarities; also induces EAE but with different efficacy. |
| Myelin Basic Protein (MBP) | Various | Another myelin-related protein; involved in similar autoimmune responses but distinct epitopes. |
| Proteolipid Protein (PLP) | Various | Related to myelin structure; often studied alongside MOG for comparative immunogenicity. |
MOG (44-54) is unique due to its specific length and sequence, which influences its binding affinity to MHC molecules and subsequent T cell activation compared to other related peptides .
The myelin oligodendrocyte glycoprotein (44-54) peptide represents an 11-amino acid sequence (GRDGSLVQGFFGMFR) that corresponds to a minimal cluster of differentiation 8 positive T cell epitope within the larger myelin oligodendrocyte glycoprotein (35-55) sequence [1] [2]. This peptide has been extensively studied in experimental autoimmune encephalomyelitis induction protocols as a potential model for understanding autoimmune demyelinating diseases.
Standard immunization protocols for myelin oligodendrocyte glycoprotein (44-54) peptide follow established experimental autoimmune encephalomyelitis induction methodologies. The peptide is typically emulsified at concentrations of 1.5 milligrams per milliliter in complete Freund's adjuvant containing 200 nanograms per milliliter Mycobacterium tuberculosis [1]. The emulsion is administered subcutaneously in the flanks of the hind legs of C57BL/6 mice, with 100 microliters deposited per injection site. Concurrent administration of pertussis toxin at 500 nanograms intraperitoneally occurs at the time of immunization and again 48 hours later [1] [3].
Research findings demonstrate that myelin oligodendrocyte glycoprotein (44-54) peptide immunization fails to induce clinical experimental autoimmune encephalomyelitis in C57BL/6 mice [1]. Neither wildtype nor immunoproteasome-deficient mice developed clinical signs of experimental autoimmune encephalomyelitis over a 19-day observation period following myelin oligodendrocyte glycoprotein (44-54) immunization. This contrasts markedly with the robust disease induction observed with myelin oligodendrocyte glycoprotein (35-55) and moderate disease induction with myelin oligodendrocyte glycoprotein (40-54) peptides [1].
The inability of myelin oligodendrocyte glycoprotein (44-54) to induce experimental autoimmune encephalomyelitis appears related to its function as a core cluster of differentiation 8 positive T cell epitope rather than an encephalitogenic sequence. Studies have identified myelin oligodendrocyte glycoprotein (44-54) as the minimal, functionally constant length peptide that binds to cluster of differentiation 8 positive myelin oligodendrocyte glycoprotein-specific T cells and stimulates T cell proliferation in vitro [4]. However, this binding capacity alone proves insufficient for disease induction in vivo.
Clinical monitoring of mice immunized with myelin oligodendrocyte glycoprotein (44-54) peptide reveals a complete absence of experimental autoimmune encephalomyelitis symptoms throughout extended observation periods [1]. Mice maintained clinical scores of zero, indicating no signs of tail tonicity loss, limb paresis, or paralysis that characterize experimental autoimmune encephalomyelitis progression. Body weight monitoring showed no significant changes compared to control animals receiving complete Freund's adjuvant alone.
Histopathological examination of central nervous system tissues from myelin oligodendrocyte glycoprotein (44-54)-immunized mice demonstrates the absence of characteristic experimental autoimmune encephalomyelitis lesions [1]. Luxol fast blue staining, which identifies demyelinated areas, revealed no evidence of myelin loss in brain stem or spinal cord tissues. This contrasts with mice immunized with encephalitogenic myelin oligodendrocyte glycoprotein peptides, which display multifocal areas of demyelination coupled with inflammatory infiltrates [5].
Inflammatory marker analysis using Iba-1 immunostaining, which detects activated macrophages and microglia, showed minimal activation in myelin oligodendrocyte glycoprotein (44-54)-immunized mice [1]. The activation patterns remained comparable to control animals receiving adjuvant alone, indicating the absence of neuroinflammatory processes. Flow cytometric analysis of central nervous system-derived mononuclear cells confirmed minimal leukocyte infiltration, with Mac-1 positive cell frequencies remaining at baseline levels.
The absence of histopathological changes in myelin oligodendrocyte glycoprotein (44-54)-immunized mice correlates directly with the lack of clinical disease manifestations. This finding supports the concept that effective experimental autoimmune encephalomyelitis induction requires epitopes capable of activating both cluster of differentiation 4 positive and cluster of differentiation 8 positive T cell responses, as observed with the full-length myelin oligodendrocyte glycoprotein (35-55) peptide [6] [7].
The differential contributions of cluster of differentiation 4 positive and cluster of differentiation 8 positive T cell subsets to experimental autoimmune encephalomyelitis pathogenesis reveal distinct functional roles in demyelinating processes. Cluster of differentiation 4 positive T cells emerge as the predominant effector population in myelin oligodendrocyte glycoprotein-induced experimental autoimmune encephalomyelitis models, comprising 20-45% of central nervous system infiltrating leukocytes depending on the peptide used for immunization [1].
Research demonstrates robust cluster of differentiation 4 positive T cell responses following immunization with encephalitogenic myelin oligodendrocyte glycoprotein peptides. These cells exhibit strong peptide-specific reactivity, producing significant quantities of interferon-gamma and interleukin-17 upon ex vivo restimulation [1] [8]. The cluster of differentiation 4 positive T cell response correlates directly with clinical disease severity and histopathological damage, establishing their primary pathogenic role in experimental autoimmune encephalomyelitis development.
Cluster of differentiation 8 positive T cells represent a minor subset in myelin oligodendrocyte glycoprotein-induced experimental autoimmune encephalomyelitis, comprising only 2-9% of central nervous system infiltrates [1]. These cells demonstrate minimal peptide-specific responses when assessed by intracellular cytokine staining. The myelin oligodendrocyte glycoprotein (44-54) epitope serves as a specific cluster of differentiation 8 positive T cell determinant, but immunization with this peptide alone fails to generate sufficient T cell activation for disease induction [6].
Studies utilizing myelin oligodendrocyte glycoprotein (37-46) and myelin oligodendrocyte glycoprotein (44-54) peptides, both cluster of differentiation 8 positive epitopes, demonstrate that individual cluster of differentiation 8 positive determinants cannot induce experimental autoimmune encephalomyelitis [6] [7]. However, these epitopes can generate cluster of differentiation 8 positive T cell responses detectable by flow cytometry and proliferation assays. The functional significance of these responses remains controversial, with evidence suggesting both pathogenic and regulatory potential.
The encephalitogenic myelin oligodendrocyte glycoprotein (35-55) sequence contains one cluster of differentiation 4 positive determinant (myelin oligodendrocyte glycoprotein 40-49) and two cluster of differentiation 8 positive determinants (myelin oligodendrocyte glycoprotein 37-46 and myelin oligodendrocyte glycoprotein 44-54) [6]. Effective experimental autoimmune encephalomyelitis induction requires the presence of both cluster of differentiation 4 positive and cluster of differentiation 8 positive epitopes within the immunizing peptide, suggesting cooperative mechanisms between T cell subsets.
Adoptive transfer studies reveal that cluster of differentiation 8 positive T cells specific for myelin oligodendrocyte glycoprotein epitopes can mediate experimental autoimmune encephalomyelitis when extensively expanded in vitro and transferred to naive recipients [8] [9]. However, these pathogenic effects require artificial manipulation and do not occur following direct peptide immunization. The cluster of differentiation 8 positive T cells demonstrate low avidity for their peptide-major histocompatibility complex complexes and respond only to high antigen concentrations.
Investigation of immunoproteasome-dependent mechanisms in experimental autoimmune encephalomyelitis pathogenesis reveals that myelin oligodendrocyte glycoprotein-induced disease proceeds through immunoproteasome-independent pathways. Studies comparing wildtype C57BL/6 mice with LMP-2 knockout mice, which lack functional immunoproteasomes, demonstrate equivalent disease susceptibility and progression patterns [1] [10].
LMP-2 knockout mice immunized with myelin oligodendrocyte glycoprotein (35-55) or myelin oligodendrocyte glycoprotein (40-54) peptides develop experimental autoimmune encephalomyelitis with identical kinetics and severity compared to wildtype controls [1]. Clinical disease onset occurs at approximately 13 days post-immunization in both genotypes, with peak disease severity reached by day 19. No statistically significant differences emerge in disease progression curves, maximum clinical scores, or recovery patterns between immunoproteasome-sufficient and immunoproteasome-deficient mice.
Histopathological analysis confirms the immunoproteasome-independent nature of experimental autoimmune encephalomyelitis pathogenesis. Both wildtype and LMP-2 knockout mice exhibit equivalent demyelination patterns as assessed by Luxol fast blue staining [1]. Inflammatory infiltrates, characterized by activated microglia and macrophages, show similar distributions and intensities between genotypes. Perivascular cuffing and parenchymal inflammation occur with comparable frequency and severity regardless of immunoproteasome status.
T cell response analysis reveals preserved cluster of differentiation 4 positive and cluster of differentiation 8 positive T cell functions in immunoproteasome-deficient mice [1]. Cluster of differentiation 4 positive T cells infiltrate the central nervous system with similar abundance and maintain peptide-specific interferon-gamma production capacity. Cluster of differentiation 8 positive T cell responses, though minimal in both genotypes, remain unchanged by immunoproteasome deficiency. These findings indicate that antigen presentation pathways sufficient for experimental autoimmune encephalomyelitis induction operate independently of immunoproteasome function.
The immunoproteasome independence of experimental autoimmune encephalomyelitis contrasts with hypotheses suggesting that chronic inflammation-induced immunoproteasome expression generates novel self-epitopes leading to epitope spreading [1]. The preserved disease phenotype in LMP-2 knockout mice indicates that constitutive proteasomes provide adequate antigen processing capacity for maintaining autoimmune responses. Alternative mechanisms, including cross-presentation by dendritic cells and constitutive proteasome-mediated epitope generation, appear sufficient for disease perpetuation.